molecular formula C11H17NO B3034963 2-(Benzylamino)butan-1-ol CAS No. 26020-80-4

2-(Benzylamino)butan-1-ol

Cat. No.: B3034963
CAS No.: 26020-80-4
M. Wt: 179.26 g/mol
InChI Key: PGFBTQBTIYCCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)butan-1-ol is a chiral amino alcohol derivative. It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis. This compound is often used as a resolving agent for the preparation of optically active cyclopropanecarboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzylamino)butan-1-ol can be synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon. The reaction can be carried out in various solvents such as toluene, methanol, hexane, dichloromethane, tetrahydrofuran, and ethyl acetate, under mild conditions (room temperature and atmospheric pressure) .

Industrial Production Methods: The industrial production of this compound typically involves the same catalytic hydrogenation process, optimized for large-scale production. The preparation of the Schiff base, a key intermediate, is also optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Benzylamino)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a resolving agent for the preparation of optically active compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications due to its chiral nature.

    Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)butan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

    2-Benzylaminoethanol: Similar structure but with a shorter carbon chain.

    2-(Benzylamino)-2-methylpropan-1-ol: Similar structure with a methyl group substitution.

Uniqueness: 2-(Benzylamino)butan-1-ol is unique due to its specific chiral center and the combination of amino and hydroxyl groups, which provide distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

2-(benzylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBTQBTIYCCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)butan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)butan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)butan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)butan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)butan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.